molecular formula C14H10FN3O2 B2455686 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-63-7

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2455686
CAS No.: 1443279-63-7
M. Wt: 271.251
InChI Key: VGWUTVJTINQEMI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are known for their significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves various steps. The intermediate is prepared by cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 325.22 . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known for their anticancer potential and enzymatic inhibitory activity . This could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their potential for future research and development .

Properties

IUPAC Name

5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-8-7-16-18-12(14(19)20)6-11(17-13(8)18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUTVJTINQEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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